

structural characterization of bismuth citrate compounds

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An In-depth Technical Guide to the Structural Characterization of **Bismuth Citrate** Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key analytical techniques employed in the structural characterization of **bismuth citrate** compounds. Bismuth-based pharmaceuticals, such as Colloidal Bismuth Subcitrate (CBS) and Ranitidine **Bismuth Citrate** (RBC), are crucial in treating gastrointestinal disorders, including peptic ulcers and Helicobacter pylori infections. [1][2] A thorough understanding of their structure at both the molecular and supramolecular levels is essential for drug development, quality control, and elucidating their mechanisms of action. This document details the experimental protocols and presents key quantitative data for the primary analytical methods used in this field.

Synthesis and Crystallization

The structural characterization of **bismuth citrate** compounds begins with their synthesis and, where possible, crystallization. The amorphous nature of many commercial preparations like CBS necessitates the synthesis of crystalline analogues to permit detailed structural analysis by methods like X-ray crystallography.[3]

General Synthesis Protocol

Bismuth citrate compounds are typically synthesized via precipitation reactions in aqueous solutions. The speciation of Bi(III)-citrate complexes is highly dependent on pH, temperature,



and the molar ratio of reactants.[1][4]

A common protocol involves:

- Preparation of Bismuth Solution: Dissolving a bismuth salt, such as bismuth nitrate
 (Bi(NO₃)₃·5H₂O), in an acidic medium (e.g., nitric acid, acetic acid) to prevent hydrolysis.[4]
 [5]
- Preparation of Citrate Solution: Dissolving citric acid or a citrate salt (e.g., trisodium citrate) in purified water.[4][6]
- Reaction: Adding the bismuth nitrate solution to the citrate solution under controlled conditions. The molar ratio of citrate to bismuth is critical and is often kept slightly in excess (e.g., 1.1:1) to ensure complete reaction.[4]
- Precipitation: The reaction is typically conducted at an elevated temperature (e.g., 50-80°C) for several hours to facilitate the formation of the desired **bismuth citrate** precipitate, often with the composition BiC₆H₅O₇.[2][6][7]
- Isolation and Purification: The resulting solid precipitate is isolated by filtration, washed with purified water to remove unreacted starting materials and byproducts, and subsequently dried.[6]

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step for definitive structural elucidation.

A representative protocol for crystallizing a **bismuth citrate** complex is as follows:[1]

- Dissolution: Dissolve a synthesized bismuth citrate compound (e.g., from a commercial source like CBS) in a suitable solvent system. The solubility is often pH-dependent, decreasing significantly in acidic conditions.[1]
- pH Adjustment: Adjust the pH of the solution. For instance, crystals of K(NH₄) [Bi₂(cit)₂(H₂O)₂]·4H₂O were obtained by adjusting a CBS solution to pH \approx 3 with dilute HCl.[1]



- Slow Evaporation: Allow the filtrate to stand at room temperature for several days. Slow evaporation of the solvent encourages the formation of large, well-ordered single crystals.
- Isolation: Carefully isolate the formed crystals from the mother liquor for subsequent analysis.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, coordination environments, and supramolecular assembly.

Experimental Protocol (Single-Crystal X-ray Diffraction)

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or -173°C) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.
- Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to achieve the best fit with the experimental diffraction data.

Data Presentation: Crystallographic Data

The analysis of various **bismuth citrate** complexes has revealed that they often form dimeric $[Bi_2(cit)_2]^{2-}$ units as basic building blocks, which then assemble into complex polymeric architectures through citrate and hydrogen bonding bridges.[3][8][9]



Compoun d	Formula	Crystal System	Space Group	Unit Cell Parameter s	Bi-Bi Distance (Å)	Reference
Complex 1	K(NH4) [Bi2(Cit)2(H2 O)2]·4H2O	Monoclinic	C2/c	a = 16.860(4) Å, b = 12.395(2) Å, c = 10.328(3) Å, β = 91.79(2)°	6.11	[10]
Complex 2	K(NH4) [Bi2(Cit)2(H2 O)2]·(H2O)4	Monoclinic	P21/n	a = 10.923(2) Å, b = 15.424(2) Å, c = 15.037(2) Å, β = 105.67(1)°	-	[3][10]
CBS at pH 3	K(NH4) [Bi2(cit)2(H2 O)2]·4H2O	-	-	Three dinuclear units with Bi···Bi separation s from 5.735 to 6.082 Å	5.735 - 6.082	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of **bismuth citrate** complexes in solution. ¹H and ¹³C NMR provide information about the citrate ligand, while ²⁰⁹Bi NMR can, in principle, probe the bismuth center directly.

Experimental Protocol



- Sample Preparation: Dissolve an accurately weighed sample of the **bismuth citrate** compound in a suitable deuterated solvent (e.g., D₂O). The concentration is typically in the range of 5-20 mg/mL.
- pH Dependence: Since the structure of bismuth citrate is highly pH-dependent, spectra are
 often recorded at various pD values (the equivalent of pH in D₂O) to monitor structural
 changes.[3]
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, techniques like Cross Polarization/Magic Angle Spinning (CP/MAS) are used for solid-state analysis.[9]
- ²⁰⁹Bi NMR: Acquiring ²⁰⁹Bi NMR spectra is challenging due to its large quadrupole moment, which leads to extremely broad signals.[11] Spectra are typically acquired on specialized instruments and referenced against a saturated solution of Bi(NO₃)₃ in concentrated HNO₃. [11]

Data Presentation: NMR Spectral Data

In solution, the behavior of **bismuth citrate** complexes is dynamic. At low pH (<7), rapid ligand exchange is often observed, resulting in averaged signals in the NMR spectrum.[3] In the solid state, NMR can distinguish different coordination environments.



Technique	Observation	Interpretation	Reference
¹ H & ¹³ C NMR (Solution)	Broadening of citrate signals upon coordination to Bi(III). pH-dependent chemical shifts.	Indicates ligand binding and exchange dynamics. Changes in speciation with pH.	[3]
¹³ C CP/MAS NMR (Solid)	Multiple resonances for carboxylate and alkoxide carbons.	Confirms the presence of citrate in different coordination modes within the solid-state polymeric structure.	[9]
²⁰⁹ Bi NMR	Very broad linewidths (often > 3000 Hz).	Reflects the low symmetry of the Bi(III) coordination environment. Limited to highly symmetric species.	[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions in a sample, allowing for the identification of molecular species and their fragments. Electrospray Ionization (ESI-MS) is particularly useful for studying species in solution, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for highly sensitive elemental analysis.

Experimental Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the bismuth citrate complex in a suitable solvent (e.g., water, methanol).
- Infusion: Infuse the solution directly into the ESI source at a low flow rate.
- Ionization: Apply a high voltage to the solution as it exits a capillary, generating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions.



Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight)
 which separates them based on their m/z ratio to generate a mass spectrum.

Data Presentation: Mass Spectrometry Data

ESI-MS studies on acidic aqueous solutions of **bismuth citrate** complexes have helped identify the various species present in solution.

Technique	Observed Species (m/z)	Interpretation	Reference
ESI-MS	[Bi(cit)] ⁻ , [Bi(cit) ₂] ⁵⁻ , [Bi ₂ (cit) ₂] ²⁻	Identification of mononuclear and dinuclear bismuth citrate anions in solution.	[9]
ICP-MS	Ultra-trace detection of Bi	Used for pharmacokinetic studies to measure bismuth concentrations in biological samples (e.g., serum) after administration of CBS.	[12]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), monitor the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects temperature differences between a sample and a reference. These methods are used to study thermal stability, decomposition pathways, and hydration states.

Experimental Protocol (TGA)

 Sample Preparation: Place a small, accurately weighed amount of the bismuth citrate sample (typically 5-10 mg) into a sample pan (e.g., alumina or platinum).



- Heating Program: Place the pan in the TGA furnace. Heat the sample according to a defined temperature program (e.g., a linear ramp of 10°C/min) up to a final temperature (e.g., 800°C).
- Atmosphere: Conduct the analysis under a controlled atmosphere, such as inert nitrogen or reactive air.
- Data Recording: Continuously record the sample's mass as a function of temperature. The final decomposition product is typically bismuth(III) oxide (Bi₂O₃).[4][13]

Data Presentation: Thermal Decomposition Data

TGA of **bismuth citrate** typically shows a multi-stage decomposition process.

Compound	Temperature Range (°C)	Mass Loss (%)	Associated Process	Reference
Bismuth Citrate (BiC ₆ H ₅ O ₇)	100 - 250	Variable	Loss of water molecules (dehydration).	[4][13]
Bismuth Citrate (BiC ₆ H₅O ₇)	250 - 450	~46%	Decomposition of the citrate moiety and formation of Bi ₂ O ₃ . Exothermic effects are observed in this range.	[4][13]

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